molecular formula C10H8F4N2 B6274381 2-(4,5,6,7-tetrafluoro-1H-indol-3-yl)ethan-1-amine CAS No. 31845-29-1

2-(4,5,6,7-tetrafluoro-1H-indol-3-yl)ethan-1-amine

Cat. No.: B6274381
CAS No.: 31845-29-1
M. Wt: 232.2
InChI Key:
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Description

2-(4,5,6,7-tetrafluoro-1H-indol-3-yl)ethan-1-amine is a fluorinated indole derivative with potential applications in various fields of chemistry, biology, and medicine. The presence of fluorine atoms in its structure can significantly influence its chemical properties and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5,6,7-tetrafluoro-1H-indol-3-yl)ethan-1-amine typically involves the following steps:

  • Starting Material: : The synthesis begins with 4,5,6,7-tetrafluoroindole as the starting material.

  • Functionalization: : The indole core is functionalized at the 3-position to introduce the ethan-1-amine group.

Industrial Production Methods

Industrial production of this compound involves optimizing the synthetic routes for large-scale synthesis. This includes the use of continuous flow reactors, high-yield catalysts, and efficient separation techniques to ensure purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(4,5,6,7-tetrafluoro-1H-indol-3-yl)ethan-1-amine can undergo various chemical reactions, including:

  • Oxidation: : Oxidation reactions can convert the amine group to a nitro group or other oxidized forms.

  • Reduction: : Reduction reactions can reduce nitro groups or other oxidized forms back to the amine.

  • Substitution: : Substitution reactions can replace hydrogen atoms or other substituents on the indole ring.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: : Substitution reactions often use nucleophiles such as halides or alkyl groups in the presence of a base.

Major Products Formed

  • Oxidation: : Nitro derivatives, carboxylic acids, and other oxidized forms.

  • Reduction: : Amine derivatives, including secondary and tertiary amines.

  • Substitution: : Halogenated or alkylated indole derivatives.

Scientific Research Applications

2-(4,5,6,7-tetrafluoro-1H-indol-3-yl)ethan-1-amine has several scientific research applications:

  • Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: : Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

  • Medicine: : Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.

  • Industry: : Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism by which 2-(4,5,6,7-tetrafluoro-1H-indol-3-yl)ethan-1-amine exerts its effects involves its interaction with molecular targets and pathways. The fluorine atoms can enhance the compound's binding affinity to specific receptors or enzymes, leading to its biological activity.

Comparison with Similar Compounds

2-(4,5,6,7-tetrafluoro-1H-indol-3-yl)ethan-1-amine is unique due to its fluorinated structure, which can influence its chemical and biological properties. Similar compounds include:

  • Indole-3-ethanamine: : Lacks fluorine atoms, resulting in different reactivity and biological activity.

  • 4,5,6,7-Tetrafluoroindole: : The parent compound without the ethan-1-amine group, used in different synthetic applications.

Properties

CAS No.

31845-29-1

Molecular Formula

C10H8F4N2

Molecular Weight

232.2

Purity

95

Origin of Product

United States

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